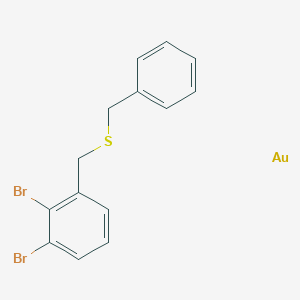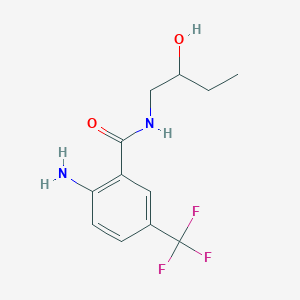
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of an amino group, a hydroxybutyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Amidation: Formation of the benzamide structure.
Hydroxybutylation: Introduction of the hydroxybutyl group.
Trifluoromethylation: Addition of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The amino and hydroxybutyl groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a hydroxybutyl group.
5-(Trifluoromethyl)benzamide: Lacks the amino and hydroxybutyl groups.
2-Amino-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a benzamide group.
Uniqueness
2-Amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxybutyl group provides additional sites for chemical modification and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
65568-56-1 |
|---|---|
Molecular Formula |
C12H15F3N2O2 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-amino-N-(2-hydroxybutyl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-2-8(18)6-17-11(19)9-5-7(12(13,14)15)3-4-10(9)16/h3-5,8,18H,2,6,16H2,1H3,(H,17,19) |
InChI Key |
ALSUZXKSPVGRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


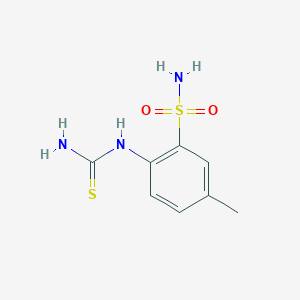
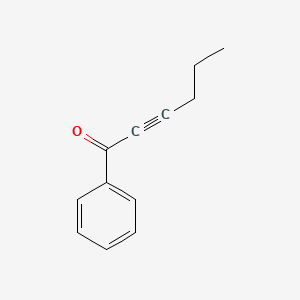

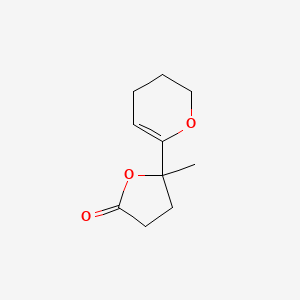


![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
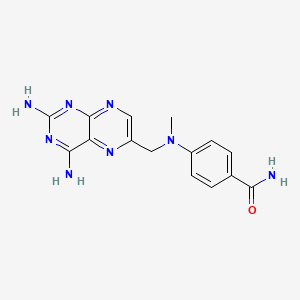
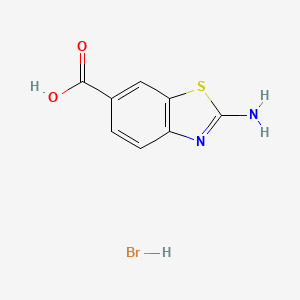
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)
